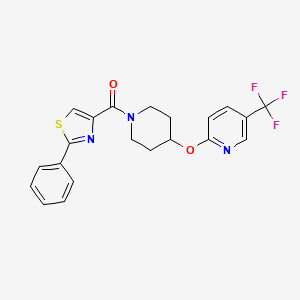
(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationship (SAR) insights.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine. The structural components contribute to its lipophilicity and potential biological interactions. The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for medicinal chemistry applications.
Antimicrobial Activity
Research indicates that compounds with similar thiazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains. A study reported that certain phenylthiazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin .
| Compound | Activity | Reference |
|---|---|---|
| 4-(4-bromophenyl)thiazol-2-amine | Antimicrobial | |
| Thiazole-integrated pyrrolidinones | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, thiazole derivatives exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance cytotoxicity, suggesting that the arrangement of functional groups is crucial for activity.
Anti-inflammatory Activity
Compounds similar to This compound have also been investigated for anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of signaling pathways associated with inflammation .
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups, such as methoxy or trifluoromethyl groups, significantly enhances the biological activity of thiazole-containing compounds. The positioning of these groups relative to the thiazole ring is critical; for instance, para-substituted phenyl rings often yield better activity profiles compared to ortho or meta substitutions .
Case Studies
- Anticancer Study : A series of thiazole-pyridine derivatives were synthesized and tested against various cancer cell lines. Compounds with specific substitutions demonstrated enhanced cytotoxicity, suggesting that modifying the substituents can lead to more potent anticancer agents.
- Antimicrobial Efficacy : In a comparative study of thiazole derivatives against Staphylococcus aureus and Escherichia coli, certain compounds showed significant inhibition zones, indicating their potential as antimicrobial agents.
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-6-7-18(25-12-15)29-16-8-10-27(11-9-16)20(28)17-13-30-19(26-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTJVLHEWUZGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














